N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring, a furan ring, and a fluorophenyl group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and furan rings, followed by the introduction of the fluorophenyl group and the formation of the thioether linkage. Common reagents used in these reactions include halogenated intermediates, amines, and thiols under controlled conditions such as reflux or inert atmospheres.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridazine or furan rings.
Scientific Research Applications
N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Its biological activity is of interest, particularly in the context of enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: It could be used in the synthesis of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and thioether linkage play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
- N-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is unique due to its specific combination of functional groups and the presence of the fluorophenyl moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[6-[4-(2-fluoroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S/c20-13-5-1-2-6-14(13)21-17(25)8-4-12-28-18-10-9-16(23-24-18)22-19(26)15-7-3-11-27-15/h1-3,5-7,9-11H,4,8,12H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTASHUGLWKSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.